Aminoguanidine hemisulfate

Overview

Description

Aminoguanidine hemisulfate is also known as Guanylhydrazine hemisulfate salt . It is used in the treatment of patients with chronic granulomatous disease, a form of leukemia . It has been shown to inhibit follicular growth and nitrogen atoms, as well as inhibit the production of protein-bound polyamines .

Synthesis Analysis

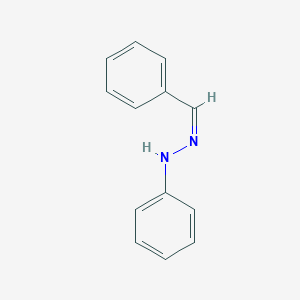

While specific synthesis methods for this compound were not found in the search results, it has been used in the synthesis of 5-guanylhydrazone derivatives, which have shown antibacterial activity against both Escherichia coli and Staphylococcus aureus .

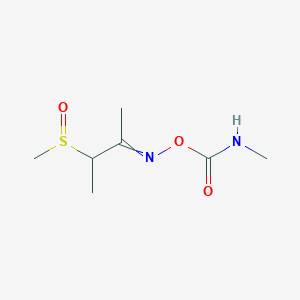

Molecular Structure Analysis

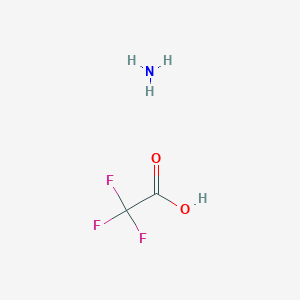

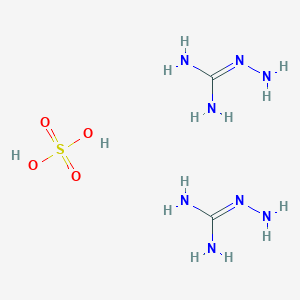

The linear formula for this compound is CH6N4 · 1/2H2SO4 . Its molecular weight is 123.12 . The SMILES string representation is NNC(N)=N.NNC(N)=N.OS(O)(=O)=O .

Physical And Chemical Properties Analysis

This compound appears as white crystals or crystalline powder . It has a molecular weight of 123.12 g/mol .

Scientific Research Applications

1. Diabetes Research

Aminoguanidine hemisulfate has been studied for its effects in experimental diabetes models. It has been found to reduce hepatic oxidative and nitrosative stress in diabetic animals, and also decreases liver lipid peroxidation and protein expression levels of inducible nitric oxide synthase (iNOS) and NFκB nuclear transcription factor p65 (Di Naso et al., 2012).

2. Anti-Glycation Agent

It has been shown to inhibit the glycation (non-enzymic glycosylation) of lens proteins, which is a key process in the development of diabetic complications. Aminoguanidine binds to glycated lens proteins and inhibits early steps of glycation (Lewis & Harding, 1990).

3. Inhibition of AGE Formation

Aminoguanidine is known for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha, beta-dicarbonyl compounds to prevent AGE formation, which is a risk factor for vascular complications in diabetes (Thornalley, 2003).

4. Neuroprotection in Oxygen-Induced Retinopathy

Studies indicate that aminoguanidine can protect retinal neurons in models of oxygen-induced retinopathy (OIR) by inhibiting apoptosis. This effect is possibly related to the inhibition of iNOS (Du et al., 2013).

5. Radical Scavenger

This compound has been reported to have biochemical alteration effects when used as a free radical scavenger, indicating its potential role in combating oxidative stress (Bhat et al., 2018).

6. Effect on Enzymes

It has been observed to influence enzymes like S-adenosylmethionine decarboxylase and histidine decarboxylase, affecting polyamine biosynthesis and degradation (Stjernborg & Persson, 1993; Kobayashi & Maudsley, 1971) (Kobayashi & Maudsley, 1971).

7. DNA Damage Studies

Research suggests that aminoguanidine can cause damage to DNA in the presence of certain transition metals, offering insights into its potential risks and therapeutic limits (Suji & Sivakami, 2006).

8. Antioxidant Activities

Aminoguanidine has demonstrated the ability to inhibit free radicals, showing its potential as an antioxidant agent in various biological systems (Yildiz et al., 1998).

9. Pharmacological Inhibition in Diabetic Retinopathy

It has been studied for its effects on diabetic retinopathy, with results showing it can prevent retinopathy by inhibiting nitration of retinal proteins and other mechanisms (Kern & Engerman, 2001).

10. Impact on Endotoxic Shock

Aminoguanidine has been evaluated for its effects on circulatory failure and survival in rodent models of endotoxic shock, revealing its potential therapeutic benefits in septic shock conditions (Wu et al., 1995).

Mechanism of Action

Target of Action

Aminoguanidine hemisulfate primarily targets Nitric Oxide Synthases (NOS) and Reactive Oxygen Species (ROS) These targets play a crucial role in various biological processes

Mode of Action

This compound acts as an inhibitor of NOS and ROS . It interacts with these targets by suppressing their activity. This results in a decrease in the production of nitric oxide and reactive oxygen species, which can have various downstream effects depending on the context of the biological system.

Biochemical Pathways

The inhibition of NOS and ROS by this compound affects several biochemical pathways. One of the key pathways is the formation of Advanced Glycosylation End Products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging. By inhibiting the formation of AGEs, this compound can potentially mitigate these conditions .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Specific information on the adme properties of this compound is limited . It’s important to note that the pharmacokinetics of a compound can be influenced by various factors, including the route of administration, the dose, and the patient’s physiological condition.

Result of Action

The primary result of this compound’s action is the reduction in the production of nitric oxide and reactive oxygen species, as well as the inhibition of AGE formation . These effects can lead to a decrease in oxidative stress and glycation-related damage in cells, which can be beneficial in conditions such as diabetes and aging.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Therefore, it’s important to consider these factors when using this compound in research or therapeutic applications.

Safety and Hazards

Aminoguanidine hemisulfate may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It may also damage fertility or the unborn child . It is advised to avoid release to the environment and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Aminoguanidine hemisulfate has been used for cancer research . It has been found to prevent oxidative stress, inhibiting elements of inflammation, endothelial activation, mesenchymal markers, and conferring a renoprotective effect in renal ischemia and reperfusion injury . These findings are relevant to the potential clinical use of aminoguanidine in the prevention of diabetic complications .

Biochemical Analysis

Biochemical Properties

Aminoguanidine hemisulfate interacts with enzymes such as NOS and ROS . It inhibits the formation of highly reactive advanced glycosylation end products (AGEs) associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which are associated with pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with NOS and ROS . It inhibits the formation of AGEs, which are highly reactive compounds that can cause damage to proteins, lipids, and nucleic acids .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the formation of AGEs, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to inhibit albuminuria, an index of diabetic nephropathy, in diabetic rats .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the formation of AGEs . It interacts with enzymes such as NOS and ROS, which play a role in these pathways .

Transport and Distribution

Given its interactions with NOS and ROS, it is likely that it is transported and distributed in a manner similar to these enzymes .

Subcellular Localization

Given its interactions with NOS and ROS, it is likely that it is localized in the same compartments or organelles as these enzymes .

properties

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQPUZNCZPZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046016 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

996-19-0 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(carbazamidine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

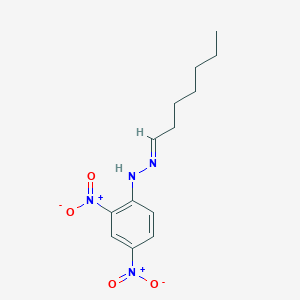

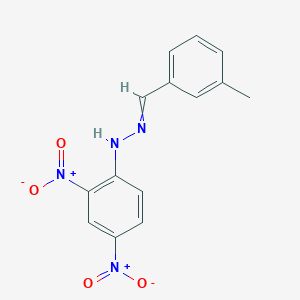

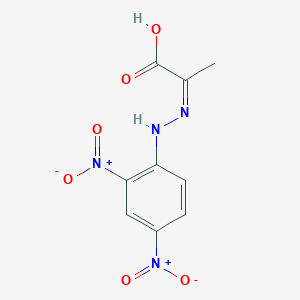

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.